molecular formula C8H9F2N B3031608 2,2-Difluoro-2-phenylethanamine CAS No. 55601-21-3

2,2-Difluoro-2-phenylethanamine

Cat. No.: B3031608
CAS No.: 55601-21-3
M. Wt: 157.16 g/mol
InChI Key: FZUZAXBAUSXGAV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylethanamine is an organic compound with the molecular formula C8H9F2N. It is a colorless liquid that is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the context of these reactions.

Cellular Effects

Given its role as an intermediate in organic synthesis , it may influence cell function through its involvement in these reactions.

Molecular Mechanism

It is known to be involved in organic synthesis reactions , suggesting that it may exert its effects at the molecular level through these reactions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions and should be stored in a sealed container, away from heat sources and oxidizing agents .

Metabolic Pathways

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various enzymes or cofactors in the context of these reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of difluoro ketones, while reduction can yield different amine derivatives .

Scientific Research Applications

2,2-Difluoro-2-phenylethanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-Difluoro-2-phenylethanamine include:

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous .

Properties

IUPAC Name

2,2-difluoro-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUZAXBAUSXGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505171
Record name 2,2-Difluoro-2-phenylethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55601-21-3
Record name β,β-Difluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55601-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-2-phenylethan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50505171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-2-phenylethylamine
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Synthesis routes and methods I

Procedure details

To a s solution of 2,2-difluoro-2-phenyl-acetamide (0.76 g, 4.4 mmol) in THF (5 mL) is added Borane in THF (1 M, 20 mL, 20 mmole) at 10° C. After 70° C. for 20 h, the mixture is quenched with water (10 mL), concentrated, and chromatographed on SiO2 eluting with 90% EtOAc in heptane to afford 2,2-difluoro-2-phenyl-ethylamine (0.58 g). LCMS: RT 0.92 minutes; MS: 158 (M+H); 1H NMR (300 MHz, CDCl3) □7.57-7.45 (5H, m), 3.2 (2H, t).
Quantity
0.76 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(N1CCc2ccc(Cl)c(OS(=O)(=O)C(F)(F)F)c2CC1)C(F)(F)F
Quantity
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Type
reactant
Reaction Step One
Name
CC(Oc1ccc(CN)cc1)C(F)(F)C(F)(F)F
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Synthesis routes and methods IV

Procedure details

Following the procedures described in Middleton and Bingham J. Org. Chem., 1980, 45, 2883, 500 mg portion of 7-5 (4.826 mmol) was dissolved in 25 ml of THF and cooled to 0° C. via ice bath. To this stirred solution was added 30 ml (30 mmol) of 1M Borane·THF complex dropwise over ten mintes via syringe. The reaction mixture was aged until the ice bath expired. Upon expiration of the ice bath, the reaction mixture was heated to 70° C. overnight. The reaction mixture was diluted with water and concentrated in vacuo. The residue was diluted with chloroform and washed with 10% sodium carbonate. Three chloroform extractions were performed on the aqueous layer. The organic layers were combined, dried (sodium sulfate), and concentrated in vacuo to give 450 mg of a yellow oil. The oil was purified using a 30mm column, 5 inches of silica gel, and a 1:1 ethyl acetate to hexane solvent system to give 7-6 (Wade and Kheribet J. Org. Chem, 1980, 45, 5333) as a yellow oil: H1NMR CDCl3): δ 3.15 (t, 2H, 14.6 Hz), 7.4-7.49 (m, 5H).
Name
Quantity
4.826 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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ice
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Synthesis routes and methods V

Procedure details

Use a method similar to the General Procedure 5-2 to couple 7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (9 g, 21.1 mmol) with 4-[1-(1,1,2,2,2-pentafluoroethyl)-ethoxy]-benzylamine isomer 2 (11.4 g, 42.3 mmol) in anhydrous toluene (270 mL). Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (19:1 to 4:1 gradient) to obtain 7-chloro-6-{4-[1-(1,1,2,2,2-pentafluoroethyl)-ethoxy]-benzylamino}-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine isomer 2 (9.5 g, 83%).
Name
7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
9 g
Type
reactant
Reaction Step One
Name
4-[1-(1,1,2,2,2-pentafluoroethyl)-ethoxy]-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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